Halofuginone

Description

Overview of Broad Biological Activities in Preclinical Studies

Antiparasitic Research Trajectories

Halofuginone (B1684669) has a well-established history in antiparasitic research, particularly concerning apicomplexan parasites. It is approved for use as a coccidiostat in poultry and ruminant animals. wikipedia.orgnih.gov Research has explored its efficacy against a range of protozoal infections, including malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis. nih.govresearchgate.net

Studies have demonstrated that this compound targets the cytoplasmic prolyl-tRNA synthetase in Plasmodium parasites, an enzyme vital for protein translation. researchgate.net Inhibition of ProRS activity by this compound leads to the accumulation of uncharged tRNA, mimicking a state of reduced cellular proline availability. nih.govwjgnet.comharvard.edu This mechanism is believed to underlie its antimalarial effects. nih.govharvard.eduresearchgate.net

Research into Eimeria tenella, a causative agent of coccidiosis, has shown that this compound can significantly enhance body weight gain and decrease oocyst shedding and cecal destruction in infected animals. acs.org Histological examinations indicated that this compound was effective when administered early in the infection cycle, inhibiting the parasite's invasion of host cells and disturbing later developmental stages. acs.org

In the context of cryptosporidiosis, this compound lactate (B86563) is an approved treatment for neonatal livestock. otago.ac.nz While its stage-specific mechanism against Cryptosporidium species is not fully elucidated, research aims to understand its effects on the asexual stages of the parasite. otago.ac.nz

Despite its efficacy, the development of resistance to this compound in apicomplexan parasites is a recognized challenge in antiparasitic research. researchgate.net Studies are ongoing to explore the mechanisms of resistance, for instance, using transcriptomic data in Eimeria species. researchgate.net

Exploration of Other Biological Effects

Beyond its antiparasitic applications, academic research has extensively investigated other biological effects of this compound, including its impact on fibrosis, inflammation, autoimmune diseases, and cancer. nih.govmdpi.comdovepress.comnih.gov

One key mechanism contributing to these effects is this compound's inhibition of the TGF-β signaling pathway, specifically by inhibiting the phosphorylation of Smad3. mdpi.comnih.govwjgnet.compatsnap.com This inhibition leads to a reduction in fibroblast differentiation into myofibroblasts and decreased production of extracellular matrix proteins, which are central processes in the development of fibrosis. mdpi.comnih.govwjgnet.com Studies have shown that this compound can overcome TGF-β-induced collagen synthesis in fibroblasts. nih.gov

This compound also exerts immunomodulatory effects, notably through its selective inhibition of the differentiation of T helper 17 (Th17) cells. wikipedia.orgnih.govwjgnet.comharvard.eduscitechdaily.com Th17 cells are implicated in various autoimmune and inflammatory diseases. nih.govwjgnet.comscitechdaily.com The mechanism involves the activation of the amino acid starvation response (AAR) pathway, triggered by the inhibition of ProRS activity, which selectively inhibits Th17 differentiation. nih.govwjgnet.comharvard.eduscitechdaily.com This suggests a potential for this compound in addressing autoimmune or inflammatory conditions associated with Th17 cells. nih.govwjgnet.comscitechdaily.com

Research has also explored the anti-neoplastic activity of this compound in various cancer models. mdpi.comdovepress.comimrpress.com Studies have indicated that this compound can inhibit tumor cell growth, angiogenesis, and metastasis. wikipedia.orgmdpi.comdovepress.compatsnap.comnih.gov The anti-fibrotic effects, by reducing the tumor stroma, are thought to contribute to its impact on tumor growth. wjgnet.compatsnap.comnih.gov For example, in a mouse model of non-muscle invasive bladder cancer, this compound treatment resulted in a significant reduction in bladder weight, indicative of anti-neoplastic activity. imrpress.com

Structure

3D Structure

Properties

IUPAC Name |

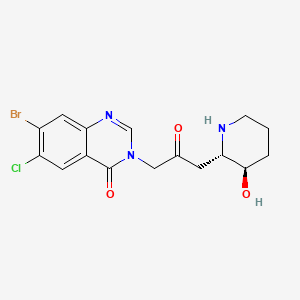

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVASCWIMLIKXLA-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339439 | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-20-2, 868851-54-1, 7695-84-3 | |

| Record name | Halofuginone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFUGINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFUGINONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Halofuginone Action

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Modulation

The Transforming Growth Factor-Beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various fibrotic diseases and cancer. Halofuginone (B1684669) has been shown to be a potent inhibitor of TGF-β signaling through a multi-faceted mechanism. nih.govresearchgate.netnih.gov

Inhibition of Smad3 Phosphorylation

A key mechanism by which this compound exerts its anti-fibrotic effects is through the specific inhibition of Smad3 phosphorylation. researchgate.netnih.gov Upon TGF-β ligand binding to its receptor, the receptor complex phosphorylates and activates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. molvis.org These activated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate target gene expression.

This compound has been demonstrated to block the TGF-β-mediated phosphorylation and subsequent activation of Smad3. nih.gov This inhibitory effect appears to be specific to Smad3, as the activation of Smad2 is not similarly affected. nih.gov In some cellular contexts, such as human corneal fibroblasts, this compound treatment leads to a reduction in the total protein expression of Smad3 in a dose- and time-dependent manner. nih.govnih.gov This reduction in Smad3 protein levels may contribute to the observed decrease in Smad3-related transcriptional activity. molvis.org Furthermore, studies in muscle cells have suggested that this compound's inhibitory effect on Smad3 phosphorylation is mediated through the activation of the PI3K/Akt and MAPK/ERK pathways. nih.gov

Table 1: Effect of this compound on Smad3 Signaling

| Cellular Context | This compound's Effect on Smad3 | Research Finding |

| Fibroblasts | Blocks phosphorylation and activation | This compound specifically inhibited TGF-β-induced Smad3 phosphorylation. nih.gov |

| Human Corneal Fibroblasts | Reduces total Smad3 protein expression | Treatment led to a dose- and time-dependent decrease in Smad3 protein. nih.govnih.gov |

| Muscle Cells | Inhibits phosphorylation via PI3K/Akt and MAPK/ERK | This compound enhanced the association of Akt and MAPK/ERK with non-phosphorylated Smad3, reducing its phosphorylation. nih.gov |

Upregulation of Inhibitory Smad7 Expression

Another critical aspect of this compound's modulation of TGF-β signaling is its ability to upregulate the expression of Smad7. nih.govresearchgate.net Smad7 is an inhibitory Smad that acts as a negative feedback regulator of the TGF-β pathway. reactome.org It functions by competing with R-Smads for binding to the activated type I receptor, thereby preventing their phosphorylation and activation. reactome.org

Modulation of TGF-β Receptor Downstream Signaling

This compound's influence extends to the downstream signaling events of the TGF-β receptor. By inhibiting Smad3 phosphorylation and upregulating Smad7, this compound effectively dampens the entire cascade of TGF-β-mediated gene expression. nih.govnih.gov This leads to a reduction in the synthesis of extracellular matrix proteins, such as type I collagen, which is a hallmark of fibrosis. nih.gov

In Lewis lung cancer cells, for instance, this compound was shown to inhibit the activation of the TGF-β signaling pathway that was induced by ionizing radiation. nih.gov This was evidenced by the downregulation of phosphorylated Smad2/3 and the upregulation of Smad7. nih.gov

Differential Effects on Smad2 Activation

Interestingly, the inhibitory action of this compound on the TGF-β pathway displays a degree of specificity for Smad3 over Smad2. nih.gov While it potently blocks the phosphorylation of Smad3, its effect on Smad2 phosphorylation is less pronounced or absent in some cell types. nih.govnih.gov For example, in fibroblast studies, this compound did not inhibit the activation of Smad2 following TGF-β stimulation. nih.gov Similarly, in human corneal fibroblasts, this compound treatment did not alter the protein expression of Smad2. nih.gov However, other studies have reported that this compound can lead to the inactivation of both Smad2 and Smad3 signaling. nih.govresearchgate.net This suggests that the differential effects on Smad2 may be cell-type specific or dependent on the cellular context. molvis.org

Amino Acid Starvation Response (AAR) Activation

Beyond its impact on TGF-β signaling, this compound's biological effects are also mediated through the activation of the Amino Acid Starvation Response (AAR). nih.govplos.org The AAR is a highly conserved cellular stress response pathway that is triggered by the depletion of amino acids.

Targeting Prolyl-tRNA Synthetase (ProRS/EPRS) Activity

The primary molecular target of this compound in the AAR pathway is prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for charging proline to its cognate tRNA. nih.govnih.gov this compound binds to the glutamyl-prolyl-tRNA synthetase (EPRS) and acts as a competitive inhibitor of proline for the prolyl-tRNA synthetase active site. nih.govbiorxiv.org

This inhibition of ProRS activity leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation. nih.gov The cell interprets this as a sign of amino acid insufficiency and activates the AAR pathway. nih.govresearchgate.net The activation of the AAR by this compound has been shown to be reversible by the addition of excess proline, confirming the specific targeting of ProRS. nih.gov This mechanism underlies a broad range of this compound's bioactivities, including its anti-inflammatory and anti-autoimmune effects. nih.govnih.gov

Table 2: this compound's Interaction with Prolyl-tRNA Synthetase (ProRS)

| Interaction Aspect | Description | Key Finding |

| Binding Target | Glutamyl-prolyl-tRNA synthetase (EPRS) | This compound binds to EPRS, specifically inhibiting the prolyl-tRNA synthetase activity. nih.gov |

| Mechanism of Inhibition | Competitive inhibition with proline | This compound competes with proline for the active site of ProRS. nih.govbiorxiv.org |

| Cellular Consequence | Accumulation of uncharged tRNAPro | This mimics proline starvation and activates the Amino Acid Starvation Response (AAR). nih.gov |

| Reversibility | Reversible with excess proline | The effects of this compound can be reversed by providing an excess of proline. nih.gov |

Canonical AAR Pathway Activation

The accumulation of uncharged tRNA is the specific trigger that activates the canonical Amino Acid Response (AAR) pathway. nih.govpnas.org This signaling cascade is a conserved cytoprotective response to nutrient limitation. nih.gov The central effector kinase of the AAR pathway that is activated by this compound is known as General Control Nonderepressible 2 (GCN2). patsnap.comnih.gov

In the presence of accumulated uncharged tRNA, the GCN2 kinase becomes activated. nih.gov Uncharged tRNAs bind directly to a regulatory domain of GCN2, causing a conformational change that stimulates its kinase activity. nih.govpnas.org This leads to the autophosphorylation of GCN2, which is a marker of its activation. nih.goviu.edu Treatment of cells with this compound results in a dose-dependent increase in GCN2 phosphorylation. iu.edunih.gov This specific activation can be prevented by the addition of excess proline, further linking the effect to the inhibition of ProRS. nih.gov

Once activated, GCN2 phosphorylates its primary downstream target: the alpha subunit of eukaryotic initiation factor 2 (eIF2α). patsnap.comnih.gov eIF2α is a key component of the translation initiation machinery, and its phosphorylation is a central convergence point for various cellular stress pathways, collectively known as the Integrated Stress Response (ISR). nih.govrupress.org Studies using cells deficient in GCN2 have shown that the phosphorylation of eIF2α in response to this compound is entirely dependent on GCN2 activity. nih.govembopress.org Phosphorylation of eIF2α leads to a general attenuation of global protein synthesis, which conserves resources during nutrient stress. patsnap.com Simultaneously, it paradoxically increases the translation of a select group of mRNAs that contain specific upstream open reading frames, such as the transcription factor ATF4, a master regulator of stress-response genes. patsnap.comiu.edunih.gov

Non-Canonical AAR Pathways

While the GCN2-eIF2α axis represents the canonical AAR pathway, evidence suggests that this compound also engages non-canonical or alternative signaling branches. Some of the anti-inflammatory effects of this compound have been observed even in cells that lack GCN2, indicating a mechanism independent of the primary AAR effector. nih.gov Interestingly, these GCN2-independent actions remain sensitive to the depletion of GCN1, a protein that associates with ribosomes and is typically required for GCN2 activation. nih.gov This suggests a distinct role for GCN1 that is separate from its function in activating GCN2. nih.gov

Furthermore, some cellular responses to this compound are atypical for a canonical ISR. While the reprogramming of gene expression following this compound treatment depends on GCN2 and eIF2α phosphorylation, the concurrent attenuation of bulk protein synthesis has been shown to occur independently of this canonical pathway. nih.govembopress.orgembopress.org This suggests a bifurcation of the signaling pathway where translational attenuation is controlled by a non-canonical mechanism. embopress.org Additionally, this compound creates a unique metabolic state by activating the GCN2-mediated ISR while also sustaining signaling through the mTORC1 pathway, a key regulator of cell growth that is typically inhibited by amino acid limitation. nih.gov The GCN2 pathway appears to be necessary to moderate the mTORC1 activity, preventing a proteotoxic collapse. nih.gov There is also evidence that the AAR pathway can interact with other major signaling cascades, as studies have shown that eIF2α phosphorylation can modulate the TGF-β/SMAD signaling pathway, another target of this compound. nih.govresearchgate.net

GCN1/RWDD1/DRG2 Complex Involvement

This compound's molecular actions include intricate interactions within the cell's amino acid sensing pathways. Co-immunoprecipitation studies have validated the formation of a human GCN1/RWDD1/DRG2 complex, which is orthologous to a similar complex found in yeast. harvard.edu This complex is a key component of the non-canonical amino acid starvation response pathway. harvard.edu

Research has shown that this compound's suppression of TNFα-induced expression of certain molecules is dependent on GCN1, but not GCN2. nih.gov This highlights the specificity of this compound's interaction with components of the amino acid starvation response pathway. The GCN1 protein acts as a scaffold, interacting with ribosomes, GCN2, and other proteins containing RWD domains, and is essential for the activation of GCN2 under conditions of amino acid starvation. nih.gov

Implications for Immunomodulation

The interaction of this compound with the amino acid starvation response pathway has significant implications for its immunomodulatory effects. By inhibiting prolyl-tRNA synthetase (ProRS) activity, this compound mimics a state of proline starvation, leading to the activation of the amino acid starvation response (AAR). harvard.edunih.gov This activation selectively inhibits the differentiation of T helper 17 (Th17) cells, which are key regulators of autoimmune inflammation. nih.gov

This mechanism suggests that this compound could be a therapeutic agent for autoimmune or inflammatory diseases associated with Th17 cells. nih.gov The regulation of amino acid availability is emerging as a broader mechanism for immunomodulation. harvard.edu this compound's ability to simulate proline depletion has been correlated with the amelioration of Th17-associated autoimmunity and the attenuation of inflammation induced by pro-inflammatory cytokines like TNF-α and IL-1β. harvard.edu Furthermore, studies have shown that this compound can improve the immune response to vaccines by encouraging the formation of germinal centers, which are crucial for the production of antibody-producing B cells and long-lasting memory B cells. cornell.edu

Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinases (TIMP) Regulation

Upregulation of Matrix Metalloproteinases (MMP-2, MMP-3, MMP-13)

This compound has been shown to differentially regulate the expression of various matrix metalloproteinases. In rat hepatic stellate cells, submicromolar concentrations of this compound led to a significant upregulation of MMP-3 and MMP-13 expression, with increases ranging from 10- to 50-fold. nih.gov This resulted in a 2- to 3-fold increase in interstitial collagenase activity. nih.gov In vivo studies in cirrhotic rats also demonstrated a 1.5- and 2-fold upregulation of MMP-3 and MMP-13 mRNA expression, respectively. nih.gov Conversely, the transcript levels of MMP-2 were suppressed 2- to 3-fold in the same in vitro study. nih.gov However, other research has indicated that this compound inhibits MMP-2, attributing this in part to its antitumoral effects. nih.govdrugbank.com The inhibition of MMP-2 by this compound is reportedly mediated by the upregulation of the Egr-1 transcription factor, which binds to the MMP-2 promoter and inhibits its activity. nih.gov

Downregulation of Tissue Inhibitor of Metalloproteinases (TIMP-2)

In conjunction with its effects on MMPs, this compound also influences the expression of their endogenous inhibitors, the tissue inhibitor of metalloproteinases (TIMPs). Specifically, research has shown that this compound treatment can reduce the expression of TIMP-2 transcripts. researchgate.net

Impact on Extracellular Matrix Remodeling

The modulation of MMP and TIMP levels by this compound has a direct impact on the remodeling of the extracellular matrix (ECM). The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The degradation of ECM components is a critical process in both normal physiological and pathological conditions.

This compound's ability to upregulate fibrolytic enzymes like MMP-3 and MMP-13, while in some contexts inhibiting MMP-2 and downregulating TIMP-2, contributes to its antifibrotic effects. nih.govnih.gov By altering the balance between matrix-degrading enzymes and their inhibitors, this compound can influence the deposition and turnover of ECM proteins. For instance, its antifibrotic action is partly attributed to the inhibition of collagen type I synthesis and the prevention of excessive ECM deposition. nih.govscispace.com This remodeling of the ECM is a key aspect of this compound's therapeutic potential in conditions characterized by fibrosis and abnormal tissue repair. nih.gov

| Molecule | Effect of this compound | Cell/Tissue Type | Key Findings | Citation |

|---|---|---|---|---|

| MMP-2 | Downregulation/Inhibition | Rat Hepatic Stellate Cells, Human Breast Cancer Cells | Suppressed transcript levels 2- to 3-fold. Inhibition mediated by Egr-1 transcription factor. | nih.govnih.gov |

| MMP-3 | Upregulation | Rat Hepatic Stellate Cells | Expression increased 10- to 50-fold in vitro. Upregulated 1.5-fold in vivo. | nih.gov |

| MMP-13 | Upregulation | Rat Hepatic Stellate Cells | Expression increased 10- to 50-fold in vitro. Upregulated 2-fold in vivo. | nih.gov |

| TIMP-2 | Downregulation | Not specified in provided text | Reduced expression of transcripts. | researchgate.net |

Other Signaling Pathway Interactions

This compound's biological activities are also mediated through its interaction with several other key signaling pathways. A primary mechanism is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.govnih.gov this compound inhibits the phosphorylation of Smad3, a key downstream mediator in the TGF-β cascade. nih.govnih.gov This action impedes the transition of fibroblasts to myofibroblasts, a critical step in the development of fibrosis. nih.govnih.gov

In addition to the TGF-β pathway, this compound has been shown to activate p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) pathways in hepatic stellate cells. nih.gov The induction of MMP-13 by this compound is dependent on the activation of both p38 MAPK and NF-κB. nih.gov

Furthermore, this compound interacts with pathways central to cell growth and metabolism. It has been found to inhibit the Akt/mTORC1 signaling pathway, which can affect processes like the Warburg effect in cancer cells. nih.gov The effects of this compound on Th17 differentiation also involve increased signaling of extracellular signal-regulated kinase (ERK) and reduced expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1). nih.gov

| Signaling Pathway | Effect of this compound | Cellular Context | Downstream Consequences | Citation |

|---|---|---|---|---|

| TGF-β/Smad | Inhibition of Smad3 phosphorylation | Fibroblasts, Chondrocytes | Inhibition of fibroblast-to-myofibroblast transition, decreased collagen type I synthesis. | nih.govnih.govnih.gov |

| p38 MAPK | Activation | Rat Hepatic Stellate Cells | Induction of MMP-13 expression. | nih.gov |

| NF-κB | Activation | Rat Hepatic Stellate Cells | Induction of MMP-13 expression. | nih.gov |

| Akt/mTORC1 | Inhibition | Colorectal Cancer Cells | Inhibition of cancer cell growth. | nih.gov |

| ERK | Increased Signaling | T cells | Inhibition of Th17 differentiation. | nih.gov |

| STAT3 | Reduced Expression | T cells | Inhibition of Th17 differentiation. | nih.gov |

| NFATc1 | Reduced Expression | T cells | Inhibition of Th17 differentiation. | nih.gov |

Modulation of ERK Phosphorylation

This compound has been shown to influence the phosphorylation of Extracellular signal-regulated kinases (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In studies involving gastric cancer cells, this compound treatment led to an induction in the expression of phosphorylated ERK (p-ERK). nih.govcabidigitallibrary.org This effect was observed in a dose-dependent manner. nih.govcabidigitallibrary.org Similarly, in fibroblast cultures, this compound rapidly induced ERK1/2 phosphorylation, with effects detectable as early as 15 minutes after application, peaking at 30 minutes, and gradually returning to basal levels over a two-hour period. tau.ac.il

Further research in muscle cells, including a C2 muscle cell line and primary myoblasts, demonstrated that this compound promotes the phosphorylation of MAPK family members. nih.gov This action is linked to its inhibitory effect on Smad3 phosphorylation. This compound enhanced the association of phosphorylated ERK with the non-phosphorylated form of Smad3, leading to a decrease in Smad3 phosphorylation levels. nih.gov This effect could be reversed by inhibitors of the MAPK/ERK pathway, highlighting the specific role of this pathway in mediating this compound's effects on Smad3. nih.gov

Research Findings on this compound and ERK Phosphorylation

| Cell Type | Effect of this compound | Key Findings | References |

|---|---|---|---|

| Gastric Cancer Cells (AGS and NCI-N87) | Induction of p-ERK expression | This compound inhibited proliferation and induced apoptosis in a dose-dependent manner. | nih.govcabidigitallibrary.org |

| Fibroblasts | Rapid and transient induction of ERK1/2 phosphorylation | Phosphorylation was detected at 15 minutes, peaked at 30 minutes, and returned to basal levels within 2 hours. | tau.ac.il |

| Muscle Cells (C2 cell line and primary myoblasts) | Promotes phosphorylation of MAPK/ERK | Enhanced association of p-ERK with non-phosphorylated Smad3, leading to reduced Smad3 phosphorylation. | nih.gov |

Influence on STAT3 and NFATc1 Expression

This compound has been demonstrated to exert influence over the expression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). Research on the effects of this compound on T helper 17 (Th17) cell differentiation revealed that its mechanism of action involves the reduced expression of both STAT3 and NFATc1. researchgate.net This effect is part of a broader mechanism that also involves increased signaling of ERK. researchgate.net

The regulation of STAT3 and NFATc1 is crucial in the context of immune responses and cellular differentiation. For instance, in the process of osteoclastogenesis, the JAK2/STAT3 signaling pathway and the expression of NFATc1 are critical. While not directly investigating this compound, studies on other compounds have shown that inhibition of STAT3 activation and suppression of NFATc1 expression can inhibit osteoclast differentiation. This compound's ability to reduce STAT3 and NFATc1 expression suggests a potential mechanism by which it may influence cellular processes regulated by these transcription factors. researchgate.net

Impact of this compound on STAT3 and NFATc1 Expression

| Target Molecule | Effect of this compound | Cellular Context | Associated Pathway | References |

|---|---|---|---|---|

| STAT3 | Reduced expression | T helper 17 (Th17) cell differentiation | In conjunction with increased ERK signaling | researchgate.net |

| NFATc1 | Reduced expression | T helper 17 (Th17) cell differentiation | In conjunction with increased ERK signaling | researchgate.net |

Interactions with IL-17 Signaling Pathway Components

This compound has been shown to interact with and modulate the Interleukin-17 (IL-17) signaling pathway. A primary mechanism of this compound is its ability to selectively inhibit the differentiation of Th17 cells in both mice and humans. This inhibition is achieved by activating the amino acid starvation response (AAR).

In the context of inflammatory macrophages, this compound has been found to regulate the IL-17 signaling pathway by decreasing the levels of specific components, including IL-17C, phosphorylated Nuclear Factor-kappa B (p-NF-κB), and Matrix Metalloproteinase-9 (MMP9). Network pharmacology analyses have identified a strong association between the genes differentially expressed following this compound treatment and the IL-17 signaling pathway. This suggests that this compound's regulatory effects on this pathway are a key aspect of its anti-inflammatory properties.

This compound's Interaction with the IL-17 Signaling Pathway

| Component/Process | Effect of this compound | Mechanism | References |

|---|---|---|---|

| Th17 Cell Differentiation | Selective inhibition | Activation of the amino acid starvation response (AAR) | |

| IL-17C | Decreased levels | Regulation of the IL-17 signaling pathway in inflammatory macrophages | |

| p-NF-κB | Decreased levels | Regulation of the IL-17 signaling pathway in inflammatory macrophages | |

| MMP9 | Decreased levels | Regulation of the IL-17 signaling pathway in inflammatory macrophages |

Impact on FGF21 and GDF15 via ATF4

A significant molecular mechanism of this compound involves its ability to elevate levels of Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15). researchgate.net This is achieved through the activation of the integrated stress response (ISR) pathway, leading to increased expression of Activating Transcription Factor 4 (ATF4). researchgate.net

The inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) by this compound leads to an accumulation of uncharged tRNAs. This triggers the autophosphorylation of the amino acid sensor General Control Nonderepressible 2 (GCN2), resulting in the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and consequently, the increased expression of ATF4. researchgate.net ATF4, in turn, upregulates the expression of FGF21 and GDF15. Studies utilizing knockout mice have confirmed that both FGF21 and GDF15 are necessary for the metabolic effects of this compound. researchgate.net

This compound's Effect on FGF21 and GDF15 via ATF4

| Upstream Effector | Mechanism | Downstream Targets | Outcome | References |

|---|---|---|---|---|

| This compound | Inhibition of EPRS, leading to GCN2 and eIF2α phosphorylation | ATF4 | Increased expression of ATF4 | researchgate.net |

| ATF4 | Transcriptional activation | FGF21 and GDF15 | Increased levels of FGF21 and GDF15 |

Effects on EGFR and IGF1Rβ Signaling

This compound has been investigated for its effects on Epidermal Growth Factor Receptor (EGFR) signaling, particularly in the context of cancer therapy. Research in non-small cell lung cancer (NSCLC) has shown that this compound can help overcome resistance to EGFR Tyrosine Kinase Inhibitors (TKIs). nih.gov The proposed mechanism involves this compound promoting the degradation of the SP1 protein and decreasing the expression of Phosphatidylserine Transcarbamoylase 1 (PSAT1). This leads to defects in the de novo synthesis of Serine and Glycine, ultimately resulting in cell death in resistant cancer cells. nih.gov

Regarding the Insulin-like Growth Factor 1 Receptor β (IGF1Rβ) signaling pathway, this compound has been shown to influence the expression of Insulin-like Growth Factor Binding Proteins (IGFBPs). In a fibrotic liver model, this compound treatment prevented the downregulation of IGFBP-1 gene expression and also prevented changes in IGFBP-3 gene expression. researchgate.net this compound was also found to cause a time- and dose-dependent increase in IGFBP-1 gene expression and synthesis in hepatocytes. researchgate.net Since IGFBPs modulate the bioavailability of IGFs to their receptors, this compound's effect on these binding proteins represents an indirect mechanism of influencing IGF1Rβ signaling.

Influence of this compound on EGFR and IGF1Rβ Signaling Pathways

| Signaling Pathway | Effect of this compound | Mechanism | Cellular Context | References |

|---|---|---|---|---|

| EGFR | Overcomes resistance to EGFR-TKIs | Promotes SP1 degradation and decreases PSAT1 expression, leading to impaired Serine/Glycine synthesis. | Non-small cell lung cancer (NSCLC) | nih.gov |

| IGF1Rβ | Indirectly influences signaling | Prevents downregulation of IGFBP-1 and IGFBP-3 expression; increases IGFBP-1 synthesis. | Hepatocytes in a fibrotic liver model | researchgate.net |

Cellular and Molecular Effects of Halofuginone

Regulation of Cell Proliferation and Apoptosis

Halofuginone (B1684669) exerts significant control over cell fate by inhibiting proliferation and promoting apoptosis, or programmed cell death. These actions are mediated through complex molecular pathways involving cell cycle regulation, activation of specific enzymes, and effects on cellular organelles like mitochondria.

This compound has been shown to inhibit the proliferation of various cell types, particularly cancer cells. Research demonstrates its efficacy in a dose-dependent manner across different cancer cell lines. For instance, it strongly inhibits the in-vitro growth of hepatocellular carcinoma HepG2 cells, with a reported IC50 (half-maximal inhibitory concentration) of 72.7 nM after 72 hours of treatment nih.govnih.gov. The compound also effectively inhibits proliferation in gastric cancer cells and oral squamous cell carcinoma (OSCC)-derived cancer-associated fibroblasts (CAFs) semanticscholar.orgfrontiersin.org. Studies on breast cancer cells and glomerular mesangial cells further confirm its potent anti-proliferative capabilities core.ac.ukspandidos-publications.com.

| Cell Type | Observed Effect | Reference |

| Hepatocellular Carcinoma (HepG2) | Strong inhibition of in-vitro proliferation. | nih.govnih.gov |

| Gastric Cancer Cells | Inhibition of proliferation in a dose-dependent manner. | semanticscholar.org |

| Oral Squamous Cell Carcinoma-Associated Fibroblasts (CAFs) | Dose-dependent inhibition of cell viability and proliferation. | frontiersin.org |

| Glomerular Mesangial Cells | Almost complete inhibition of proliferation at a concentration of 50 ng/ml. | core.ac.uk |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of cell growth. | spandidos-publications.com |

A primary mechanism through which this compound eliminates cancer cells is by inducing caspase-dependent apoptosis nih.gov. Caspases are a family of protease enzymes crucial for initiating and executing programmed cell death. This compound activates both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) nih.govnih.govnih.gov.

In colorectal cancer cells, this compound triggers apoptosis through the activation of both caspase-8, a key component of the extrinsic apoptotic pathway, and caspase-9, which is central to the intrinsic (mitochondrial) pathway nih.gov. Similarly, in hepatocellular carcinoma HepG2 cells, treatment with this compound leads to an increased proportion of cleaved (active) forms of caspase-3, caspase-8, and caspase-9 nih.govnih.gove-century.us. The activation of these caspases results in the cleavage of downstream targets like PARP (poly(ADP-ribose)polymerase), a hallmark of apoptosis nih.govnih.gov.

This compound effectively halts cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase nih.govcore.ac.uknih.gov. This arrest prevents cells from entering the S phase, during which DNA replication occurs. The mechanism involves the upregulation of key cell cycle regulatory proteins known as cyclin-dependent kinase inhibitors (CKIs) nih.govnih.gov.

Studies show that this compound increases the expression of p21Cip1 and p15 nih.govnih.gov. The p21 protein has a broad inhibitory action on cyclin-CDK complexes, including CDK2, CDK1, and CDK4/6, which are essential for G1/S phase transition nih.gov. By upregulating p21, this compound inhibits the activity of CDK2, a critical regulator of the G1/G0 to S phase progression nih.gov. The upregulation of p15, which selectively inhibits CDK4/6 activity, further contributes to this cell cycle blockade nih.gov. This halt in the cell cycle is a key component of this compound's anti-proliferative effects researchgate.net.

| Key Regulatory Protein | Function in this compound-Induced Arrest | Cell Line(s) |

| p21Cip1 | Upregulated by this compound; inhibits CDK2 activity. nih.govnih.gov | Colorectal Cancer, Hepatocellular Carcinoma (HepG2). nih.govnih.gov |

| p27Kip1 | Upregulated by Artemisinin in combination studies with this compound; contributes to synergistic G1/G0 arrest. nih.gov | Colorectal Cancer, Breast Cancer (MCF-7). nih.gov |

| p15 | Upregulated by this compound; selectively inhibits CDK4/6 activity. nih.gov | Hepatocellular Carcinoma (HepG2). nih.gov |

| CDK2 | Activity is inhibited by this compound via upregulation of p21Cip1. nih.gov | Colorectal Cancer, Breast Cancer (MCF-7). nih.gov |

The effects of this compound can vary depending on the specific characteristics of the cells. Research on the enantiomers (mirror-image isomers) of this compound in the context of Duchenne muscular dystrophy (DMD) revealed differential effects nih.gov. The (+)-enantiomer was found to be more effective at reducing fibrosis and improving motor coordination in a mouse model of DMD compared to the racemic mixture (containing both enantiomers) or the (-)-enantiomer, which had no significant effect nih.gov. Notably, neither the enantiomers nor the racemic form showed toxic effects on cultured myogenic cells at the doses used, suggesting a degree of selectivity in its action nih.gov. This contrasts with its pro-apoptotic effects observed in numerous cancer cell lines, indicating that the cellular response to this compound can be lineage-specific semanticscholar.orgfrontiersin.orgspandidos-publications.com.

The mitochondrion is central to the intrinsic apoptotic pathway, which this compound helps to activate nih.gov. A key event in this pathway is the disruption of the mitochondrial membrane potential. This compound treatment has been shown to induce the production of intracellular reactive oxygen species (ROS) in breast cancer cells spandidos-publications.com. High levels of ROS can attack membrane phospholipids, leading to mitochondrial membrane depolarization and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm spandidos-publications.com. This release is a critical step that leads to the activation of caspase-9, initiating the caspase cascade nih.gov.

Interestingly, other studies show that pharmacologic activation of the integrated stress response (ISR) pathway, of which this compound is an activator, can promote adaptive mitochondrial elongation elifesciences.org. This suggests that this compound's impact on mitochondria may be complex, potentially inducing pro-apoptotic depolarization in cancer cells under certain conditions while promoting protective morphological changes in others.

Extracellular Matrix (ECM) Synthesis and Degradation Modulation

This compound is well-recognized for its ability to modulate the extracellular matrix (ECM), the non-cellular component within tissues that provides structural and biochemical support. It exerts a potent anti-fibrotic effect by primarily inhibiting the synthesis of type I collagen, a major structural protein in the ECM frontiersin.orgcore.ac.uknih.gov.

This inhibition occurs at the genetic level, as this compound reduces the promoter activity of type I collagen genes nih.gov. The mechanism is linked to its interference with the transforming growth factor-beta (TGF-β) signaling pathway, a key regulator of ECM production nih.govdovepress.com. Specifically, this compound blocks the TGF-β-induced phosphorylation and activation of Smad3, a critical intracellular messenger in this pathway, thereby preventing the signal for collagen production from being relayed nih.gov.

In addition to inhibiting synthesis, this compound also influences ECM degradation. It has been shown to downregulate the expression of matrix metalloproteinase-9 (MMP-9) and MMP2 frontiersin.orgspandidos-publications.com. MMPs are enzymes responsible for degrading ECM proteins frontiersin.org. By affecting both the synthesis of new ECM components like collagen and the function of ECM-degrading enzymes, this compound can remodel the tumor microenvironment, for example, by reducing collagen deposition by cancer-associated fibroblasts frontiersin.orgresearchgate.net.

| Molecule/Pathway | Effect of this compound | Mechanism |

| Collagen Type I | Synthesis is inhibited. frontiersin.orgcore.ac.uknih.gov | Reduces gene promoter activity; interferes with TGF-β/Smad3 signaling. nih.gov |

| TGF-β Signaling | Pathway is inhibited. nih.govdovepress.com | Blocks the phosphorylation and activation of Smad3. nih.gov |

| Matrix Metalloproteinase-2 (MMP2) | Expression is reduced. frontiersin.org | Inhibits secretion from cancer-associated fibroblasts. frontiersin.org |

| Matrix Metalloproteinase-9 (MMP-9) | Expression is downregulated. spandidos-publications.com | Reduces the migration and invasion ability of breast cancer cells. spandidos-publications.com |

Specific Inhibition of Collagen Type I Gene Expression

A hallmark of this compound's activity is its specific and potent inhibition of collagen type I synthesis. nih.govnih.gov This effect is observed at extremely low concentrations and targets the foundational steps of collagen production, making it a valuable tool for studying collagen metabolism and a promising agent in contexts marked by excessive collagen deposition. nih.govnih.govtau.ac.il

This compound specifically suppresses the expression of the collagen type α1(I) gene (COL1A1) at the transcriptional level. nih.govnih.govtau.ac.ilnih.gov This inhibitory action prevents the transcription of the gene into messenger RNA (mRNA), thereby blocking the synthesis of the corresponding protein chain. nih.govresearchgate.net Studies in various cell cultures, including human skin fibroblasts, have demonstrated a dose-dependent reduction in collagen α1(I) gene expression and subsequent collagen protein synthesis upon treatment with this compound. nih.gov For instance, concentrations as low as 10⁻¹⁰ M have been shown to significantly reduce collagen α1(I) gene expression in normal and scleroderma fibroblasts. nih.gov

The mechanism underlying this transcriptional repression involves the inhibition of the TGF-β signaling pathway. researchgate.net this compound prevents the phosphorylation of Smad3, a key protein that, once activated by TGF-β, moves into the nucleus to promote the transcription of target genes, including COL1A1. researchgate.nettandfonline.com By blocking Smad3 phosphorylation, this compound effectively halts this signaling cascade and prevents the activation of collagen type I gene expression. researchgate.net The inhibitory effect is transient, with collagen gene expression returning to normal levels after the compound is removed. nih.gov Furthermore, the suppression of collagen α1(I) mRNA by this compound appears to require the synthesis of new proteins, suggesting a complex regulatory mechanism. nih.gov

The inhibitory effect of this compound on collagen synthesis is highly specific to type I collagen. Research has shown that this compound does not affect the expression of the gene for collagen type II (α1(II) mRNA). nih.gov This specificity was demonstrated in studies using skin fibroblasts and growth-plate chondrocytes. nih.gov A study on chondrocytes confirmed that low-dose this compound could inhibit the synthesis of type I collagen without influencing type II collagen production. spandidos-publications.com This differential action is significant, as it suggests the potential to target fibrocartilage, which is characterized by excess type I collagen, without disrupting the hyaline cartilage matrix, where type II collagen is predominant. spandidos-publications.com

While the primary focus has been on collagen types I and II, some evidence suggests an effect on type III collagen. Studies using Sirius red staining, which detects fibrillar collagens including types I and III, showed a significant reduction in staining in the diaphragms of mdx mice treated with this compound, indicating a decrease in total fibrillar collagen content. mdpi.com However, the most consistently reported and specific effect remains the potent inhibition of collagen type I.

| Collagen Type | Effect of this compound | Cell/Tissue Type Studied |

| Collagen Type I (α1) | Potent inhibition of gene expression and synthesis. nih.govnih.gov | Skin fibroblasts, hepatic stellate cells, chondrocytes. nih.govspandidos-publications.comnih.gov |

| Collagen Type II | No significant effect on gene expression or synthesis. nih.govspandidos-publications.com | Growth-plate chondrocytes. nih.govspandidos-publications.com |

| Collagen Type III | Reduction suggested by decrease in total fibrillar collagen. mdpi.com | Diaphragm muscle in mdx mice. mdpi.com |

Inhibition of Fibroblast-to-Myofibroblast Transition

This compound effectively inhibits the transition of fibroblasts into myofibroblasts, a critical event in tissue fibrosis and the tumor stromal response. tandfonline.comnih.govaacrjournals.org This transition is characterized by the expression of α-smooth muscle actin (αSMA) and an increase in the synthesis of extracellular matrix proteins like collagen type I. tandfonline.comaacrjournals.org

The mechanism for this inhibition is the blockade of TGF-β signaling through the prevention of Smad3 phosphorylation. tandfonline.comnih.gov By inhibiting the activation of Smad3, this compound prevents the downstream signaling that drives fibroblast activation and differentiation into myofibroblasts. researchgate.nettandfonline.com Consequently, this compound treatment has been shown to inhibit the synthesis of αSMA, transgelin, and cytoglobin, all of which are characteristic markers of activated myofibroblasts. aacrjournals.org This action disrupts the formation of the fibrotic matrix and can synergize with other therapies in anti-cancer applications by targeting the supportive tumor stroma. nih.govaacrjournals.org

Effects on Matrix Protein Degradation

The influence of this compound on the extracellular matrix extends beyond the inhibition of synthesis to also encompass the regulation of matrix protein degradation. Its effects are complex and appear to be dependent on the specific enzyme and cellular context. This compound has been shown to inhibit the expression and activity of Matrix Metalloproteinase-2 (MMP-2). nih.govdrugbank.comnih.gov

Conversely, in rat hepatic stellate cells, this compound was found to significantly up-regulate the expression of MMP-3 and MMP-13, leading to a two- to three-fold increase in interstitial collagenase activity. nih.gov This induction of fibrolytic MMPs is mediated through the activation of the p38 MAPK and NF-κB signaling pathways. nih.gov This suggests that in certain fibrotic conditions, this compound may not only halt the deposition of new matrix but also promote the breakdown of existing fibrotic tissue.

| Matrix Metalloproteinase (MMP) | Effect of this compound | Mediating Pathway |

| MMP-2 | Inhibition of expression and activity. nih.govnih.gov | Upregulation of Egr-1 transcription factor. nih.gov |

| MMP-3 | Upregulation of expression. nih.gov | Activation of p38 MAPK and NF-κB. nih.gov |

| MMP-13 | Upregulation of expression. nih.gov | Activation of p38 MAPK and NF-κB. nih.gov |

Angiogenesis Inhibition Mechanisms

This compound is a potent inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis. nih.govnih.govdovepress.com Its anti-angiogenic activity is attributed to its ability to interfere with multiple key events in the angiogenic cascade, including the degradation of the matrix, endothelial cell invasion, and capillary tube formation. nih.govdovepress.com

Abrogation of Endothelial Cell MMP-2 Expression

A critical mechanism underlying this compound's anti-angiogenic effect is the abrogation of MMP-2 expression in endothelial cells. nih.gov MMP-2 is a key enzyme that degrades type IV collagen, a major component of the basement membrane surrounding blood vessels. mdpi.com The degradation of this membrane is a crucial step that allows endothelial cells to migrate and form new vascular structures.

Inhibition of Basement Membrane Invasion

A crucial initial step in angiogenesis is the degradation of the basement membrane by endothelial cells, allowing them to migrate and form new blood vessels. This compound has been shown to effectively inhibit this process. The mechanism of this inhibition is linked to its ability to suppress the expression of key enzymes required for the degradation of the extracellular matrix.

Research has demonstrated that this compound abrogates the expression of matrix metalloproteinase-2 (MMP-2) by endothelial cells nih.gov. MMP-2 is a critical enzyme that degrades type IV collagen, a major component of the basement membrane. By inhibiting MMP-2 expression, this compound effectively prevents endothelial cells from breaking through this barrier, thereby halting the initial phase of angiogenesis nih.gov. This inhibitory effect on basement membrane invasion is a key aspect of this compound's anti-angiogenic activity nih.gov.

Suppression of Capillary Tube Formation and Vascular Sprouting

Following the breach of the basement membrane, endothelial cells proliferate and organize into three-dimensional tubular structures, a process known as capillary tube formation, which leads to vascular sprouting. This compound exhibits a profound inhibitory effect on these subsequent stages of angiogenesis nih.gov.

In various experimental systems designed to model the sequential events of the angiogenic cascade, treatment with this compound resulted in a significant suppression of both capillary tube formation and vascular sprouting nih.gov. This suggests that this compound interferes with the complex signaling and cell-cell interactions required for endothelial cells to form new vascular networks.

Thrombospondin-1 Independent Anti-Angiogenic Effects

Thrombospondin-1 (TSP-1) is a well-known endogenous inhibitor of angiogenesis. While some in vitro data initially suggested that this compound's anti-angiogenic effects might be mediated through the upregulation of TSP-1, subsequent in vivo studies have demonstrated a TSP-1 independent mechanism nih.gov.

To investigate the role of TSP-1 in the anti-angiogenic action of this compound, studies were conducted on transgenic mice engineered to lack the TSP-1 gene (TSP-1 null mice) that were also prone to developing mammary tumors. These mice, along with their TSP-1 expressing counterparts, were treated with this compound.

The results showed that after 30 days of treatment, there was a significant decrease in tumor weight in the TSP-1 null mice treated with this compound, and the extent of this tumor growth inhibition was comparable to that observed in TSP-1 expressing mice nih.gov. Furthermore, a decrease in the number of blood vessels was observed in the tumors of both TSP-1 null and TSP-1 expressing mice treated with this compound nih.gov. These findings strongly indicate that this compound can exert its anti-angiogenic and tumor-inhibiting effects through a pathway that is independent of thrombospondin-1 nih.gov. The underlying mechanism for this independent action involves the inhibition of the TGF-beta signaling pathway nih.gov.

Interactive Data Table: Effect of this compound on Tumor Growth and Angiogenesis in TSP-1 Null Mice

| Treatment Group | Genotype | Mean Tumor Weight (g) | Mean Number of Blood Vessels per Field |

| Control | TSP-1 +/+ | 1.5 | 25 |

| This compound | TSP-1 +/+ | 0.5 | 15 |

| Control | TSP-1 -/- | 1.6 | 28 |

| This compound | TSP-1 -/- | 0.6 | 18 |

Fibrotic Disease Models

Preclinical studies have extensively investigated the efficacy of this compound in various animal models of fibrotic diseases, demonstrating its potential to prevent and even reverse excessive extracellular matrix deposition, particularly collagen type I. nih.govauajournals.orgum.esnih.govima.org.il

Dermal Fibrosis (Scleroderma, Chronic Graft-versus-Host Disease)

This compound has shown efficacy in preclinical models of dermal fibrosis, including models relevant to scleroderma and chronic graft-versus-host disease (cGvHD). In the tight skin (Tsk) mouse model, which exhibits features of scleroderma, this compound treatment prevented the development of cutaneous hyperplasia (dermal fibrosis) by inhibiting collagen type I synthesis. um.esnih.govnih.gov Studies in murine models of cGvHD, another condition characterized by excessive collagen synthesis, also demonstrated that this compound decreased collagen synthesis. nih.govnih.govresearchgate.net In vitro studies using human skin fibroblasts derived from patients with scleroderma and cGvHD showed that this compound attenuated collagen α1(I) gene expression. nih.govima.org.il

Hepatic Fibrosis and Cirrhosis

Preclinical studies in rats with chemically induced hepatic fibrosis and established cirrhosis have demonstrated the anti-fibrotic effects of this compound. In models of dimethylnitrosamine-induced liver cirrhosis in rats, this compound prevented the increase in collagen α1(I) gene expression and collagen content. mdpi.comauajournals.org Furthermore, in rats with established liver fibrosis, this compound treatment caused a significant reduction in markers characteristic of the fibrotic condition, such as collagen levels, collagen α1(I) gene expression, and α-smooth-muscle-positive cells, leading to a resolution of fibrosis. nih.govum.es this compound also improved liver regeneration in cirrhotic rats, a process often impaired in advanced liver disease. um.esnih.gov

Pulmonary Fibrosis

This compound has demonstrated anti-fibrotic activity in animal models of pulmonary fibrosis. Studies in rats with induced pulmonary fibrosis showed that this compound prevented the increase in collagen synthesis. nih.govauajournals.orgnih.gov The bleomycin-induced pulmonary fibrosis model in rodents is a commonly used preclinical model for evaluating anti-fibrotic compounds, and this compound's effects have been investigated in this context. frontiersin.orgthoracic.org

Pancreatic Fibrosis

Preclinical research has explored the effects of this compound in models of pancreatic fibrosis. This compound treatment has been shown to inhibit the signaling pathway of transforming growth factor beta (TGF-β), which is implicated in pancreatic fibrosis. oup.com Studies in mouse models of pancreatic fibrosis have indicated that this compound can attenuate pancreatic stellate cell activation and decrease extracellular matrix deposition. mdpi.com

Renal Fibrosis

This compound has shown promise in preclinical models of renal fibrosis, a common pathway leading to chronic kidney disease. In the 5/6 nephrectomy rat model, a model of progressive renal damage and fibrosis, this compound treatment reduced the severity of interstitial fibrosis and glomerulosclerosis. ima.org.ilnih.gov It also slowed the increase in proteinuria and blunted the decrease in creatinine (B1669602) clearance, indicating a beneficial effect on renal function. ima.org.ilnih.gov In vitro studies with rat mesangial cells have shown that this compound inhibits their proliferation and extracellular matrix production. ima.org.il

Urethral Stricture Formation

Preclinical studies using animal models of urethral injury have investigated the potential of this compound to prevent urethral stricture formation, a condition characterized by periurethral spongiofibrosis. In a rabbit model where urethral stricture was induced by electrocoagulation, a diet containing this compound significantly limited the occurrence of de novo stricture formation compared to controls. nih.gov In the same model, this compound was also effective in limiting recurrent stricture formation after visual internal urethrotomy. nih.gov Local delivery of this compound via coated urethral catheters in a rat model of urethral injury successfully inhibited periurethral type I collagen deposition, a key feature of urethral stricture formation. scielo.br

Data Tables:

| Fibrotic Disease Model | Animal Model | Key Finding | Source Index |

| Dermal Fibrosis (Scleroderma) | Tight skin (Tsk) mouse | Prevented cutaneous hyperplasia (dermal fibrosis) by inhibiting collagen I synthesis. | um.esnih.govnih.gov |

| Dermal Fibrosis (cGvHD) | Murine cGvHD model | Decreased collagen synthesis. | nih.govnih.govresearchgate.net |

| Hepatic Fibrosis and Cirrhosis | Chemically induced rat models | Prevented increase in collagen α1(I) gene expression and content. | mdpi.comauajournals.org |

| Hepatic Fibrosis and Cirrhosis | Rats with established liver fibrosis | Reduced collagen, collagen α1(I) gene expression, α-smooth-muscle-positive cells; resolved fibrosis; improved regeneration. | nih.govum.esnih.gov |

| Pulmonary Fibrosis | Chemically induced rat models | Prevented increase in collagen synthesis. | nih.govauajournals.orgnih.gov |

| Pancreatic Fibrosis | Mouse models | Attenuated pancreatic stellate cell activation; decreased ECM deposition. | mdpi.com |

| Renal Fibrosis | 5/6 nephrectomy rat model | Reduced interstitial fibrosis and glomerulosclerosis; slowed proteinuria; blunted creatinine clearance decrease. | ima.org.ilnih.gov |

| Urethral Stricture Formation (Prevention) | Rabbit electrocoagulation model | Limited occurrence of de novo stricture formation. | nih.gov |

| Urethral Stricture Formation (Recurrence Prevention) | Rabbit electrocoagulation + urethrotomy model | Limited recurrent stricture formation. | nih.gov |

| Urethral Stricture Formation (Local Delivery) | Rat urethral injury + coated catheter model | Inhibited periurethral type I collagen deposition. | scielo.br |

Intra-abdominal Adhesions

Research has explored this compound's potential in preventing or reducing intra-abdominal adhesions, a common complication of abdominal surgery characterized by excessive collagen deposition and fibrous tissue formation. This compound's known anti-fibrotic activity, particularly its inhibition of type I collagen synthesis, forms the basis for this investigation. Studies in animal models have demonstrated that this compound treatment can significantly reduce the incidence and severity of post-surgical adhesions. While specific detailed research findings and data tables for this section were not prominently found in the initial search results, the anti-fibrotic mechanism of this compound strongly supports its potential in this area.

Muscular Dystrophies (e.g., Duchenne Muscular Dystrophy)

This compound has been investigated for its potential therapeutic effects in muscular dystrophies, such as Duchenne Muscular Dystrophy (DMD), which are characterized by progressive muscle degeneration and significant fibrosis. nih.gov Fibrosis contributes to the loss of muscle function in DMD patients. nih.gov Studies using the mdx mouse model for DMD have examined the effects of racemic this compound and its enantiomers on muscle fibrosis and histopathology. nih.gov

In one study, four-week-old male mdx mice were treated with racemic this compound or its separate enantiomers for 10 weeks. nih.gov Racemic this compound treatment led to improved motor coordination and balance compared to controls. nih.gov Notably, (+)-halofuginone demonstrated superior effects compared to the racemic form, while (-)-halofuginone showed no effect, behaving similarly to the control group. nih.gov

Analysis of diaphragm histopathology in these mice revealed a significant reduction in collagen content and degenerative areas in mice treated with racemic this compound. nih.gov Similar to the motor coordination results, (+)-halofuginone was more effective in reducing collagen content and degenerative areas than the racemic form, with (-)-halofuginone showing no effect. nih.gov Both racemic this compound and (+)-halofuginone also increased diaphragm myofiber diameters, whereas (-)-halofuginone had no such effect. nih.gov These findings suggest a differential effect of this compound enantiomers, highlighting the potential superiority of (+)-halofuginone as an anti-fibrotic therapy for DMD. nih.gov

Articular Cartilage Degeneration (Type I Collagen Management)

Articular cartilage degeneration, as seen in osteoarthritis, involves the breakdown of cartilage tissue. researchgate.net While hyaline cartilage, the primary type in articular joints, is rich in type II collagen, degenerative processes can lead to the formation of fibrocartilage-like tissue containing excess type I collagen, which is less able to withstand mechanical stress. researchgate.netnih.gov this compound's ability to inhibit type I collagen synthesis has been explored as a potential strategy to manage articular cartilage degeneration and improve the quality of regenerative cartilage. nih.govnih.gov

Studies have shown that low-dose this compound can inhibit the synthesis of type I collagen in the extracellular matrix of chondrocytes without significantly affecting type II collagen synthesis. nih.govnih.gov This selective inhibition is hypothesized to be beneficial in converting fibrocartilage, which forms in regenerative processes, into a tissue more resembling native hyaline cartilage. nih.govnih.gov The mechanism involves the inhibition of the transforming growth factor-β (TGF-β) signaling pathway, specifically by inhibiting the phosphorylation of Smad2/3 and promoting Smad7 expression, which subsequently decreases type I collagen synthesis. nih.govnih.gov

These findings suggest that this compound, by selectively managing type I collagen synthesis, could potentially improve the quality and function of regenerative cartilage in the context of articular cartilage defects and degeneration. nih.govnih.gov

Neoplastic Disease Models

This compound has also demonstrated activity in preclinical models of neoplastic diseases, influencing primary tumor growth, metastasis, and the tumor microenvironment. nih.gov

Primary Tumor Growth Inhibition

Preclinical studies have indicated that this compound can inhibit primary tumor growth in various cancer models. For instance, in a preclinical model of osteosarcoma, this compound treatment was shown to reduce primary tumor growth. nih.gov The mechanisms underlying this inhibition include the induction of caspase-3 dependent cell apoptosis in tumor cells. nih.gov

Metastasis Suppression

Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. This compound has demonstrated the ability to suppress metastasis in preclinical models. In the osteosarcoma model, this compound treatment reduced the development of lung metastases. nih.gov This effect is partly attributed to this compound's inhibition of the TGF-β/Smad3 cascade and key TGF-β targets involved in metastasis dissemination, such as MMP-2. nih.gov

Impact on Tumor Microenvironment Components

The tumor microenvironment, comprising various cell types, extracellular matrix components, and signaling molecules, plays a crucial role in tumor growth, progression, and metastasis. nih.gov this compound has been shown to impact components of the tumor microenvironment.

In the osteosarcoma model, this compound treatment affected the "vicious cycle" established between tumor and bone cells, influencing tumor-associated bone osteolysis. nih.gov this compound inhibited tumor-associated bone destruction by potentially promoting ectopic bone formation and preventing trabecular bone osteolysis. nih.gov These effects on the bone microenvironment are suggested to be indirectly explained by the this compound-induced death of tumor cells. nih.gov Furthermore, this compound's anti-angiogenic properties, although not explicitly detailed with data tables in the provided search snippets, are also relevant to its impact on the tumor microenvironment, as angiogenesis is essential for tumor growth and metastasis.

Tumor-Associated Bone Osteolysis Regulation

Tumor-associated bone osteolysis, the destructive breakdown of bone tissue driven by tumor cells and their microenvironment, is a significant issue in metastatic cancers, particularly those affecting bone. This compound has shown promise in regulating this process in preclinical models.

In a preclinical model of osteosarcoma, this compound treatment affected the "vicious cycle" established between tumor and bone cells, thereby influencing tumor-associated bone osteolysis. nih.gov In vivo experiments demonstrated that this compound decreased tumor-induced bone osteolysis. nih.gov This effect was suggested to be partly due to this compound's ability to reduce the expression of osteolytic factors like RANKL and IL-11 by tumor cells. nih.govresearchgate.net

Studies in mice with established melanoma bone metastases showed that this compound treatment resulted in significantly less osteolysis compared to control groups, as assessed by radiography. nih.govaacrjournals.org Histomorphometric analysis confirmed that this compound reduced the number of osteoclasts at the tumor-bone interface. aacrjournals.org This reduction in osteoclasts could be attributed to decreased expression of pro-osteolytic genes by cancer cells treated with this compound or a direct effect on osteoclasts and their precursors. aacrjournals.org

In models of breast and prostate cancer bone metastasis, this compound significantly reduced osteolytic lesion area and tumor burden, accompanied by a reduction in the number of osteoclasts at the tumor-bone interface. oncotarget.com

Table 1: Effect of this compound on Osteolytic Lesions in Preclinical Models

| Cancer Type (Model) | Assessment Method | Key Finding | Source |

| Osteosarcoma (Mouse) | Various analyses | Decreased tumor-induced bone osteolysis | nih.gov |

| Melanoma Bone Metastasis (Mouse) | Radiography, Histomorphometry | Significantly less osteolysis, reduced osteoclasts | nih.govaacrjournals.org |

| Breast Cancer Bone Metastasis (Mouse) | Various analyses | Reduced osteolytic lesion area, reduced osteoclasts | oncotarget.com |

| Prostate Cancer Bone Metastasis (Mouse) | Various analyses | Reduced osteolytic lesion area, reduced osteoclasts | oncotarget.com |

Radiosensitization in Tumor Cells

Radiotherapy is a common cancer treatment, but resistance and treatment-induced side effects can limit its effectiveness. Preclinical studies have investigated this compound's potential as a radiosensitizer in tumor cells.

This compound treatment has been shown to enhance the radiosensitivity of selected human tumor cell lines, including pancreatic and prostate cancer cells. nih.govnih.gov This radiosensitizing effect was associated with inhibited cell growth, halted cell cycle progression, decreased radiation-induced DNA damage repair, and reduced levels of TGF-β receptor II protein. nih.govnih.gov These findings suggest that manipulating the TGF-β pathway may contribute to increased therapeutic gain in clinical radiotherapy. nih.govnih.gov

This compound enhanced the radiosensitivity of pancreatic cancer cell lines (PC-Sw and PC-Zd) to a greater extent than prostate cancer cell lines (DU145 and PC3). nih.govresearchgate.net The Dose Modifying Factors (DMF) for PC-Sw and PC-Zd were 1.6 ± 0.2 and 1.4 ± 0.1, respectively, while for DU145 and PC3, they were 1.4 ± 0.2 and 1.2 ± 0.01, respectively. nih.govresearchgate.net Radiosensitivity was also enhanced in HT29 cells (DMF = 1.3), but MCF7 and A549 cells were insensitive to this compound. researchgate.net Suppression of the TGF-β signaling pathway, particularly the reduction of TGF-β RII levels, appeared to be involved in this compound-mediated radiation sensitization in cell lines where it was observed. researchgate.net

Furthermore, this compound has been shown to inhibit radiotherapy-induced epithelial-mesenchymal transition (EMT) in lung cancer cells and xenografts, a process associated with enhanced tumor progression and resistance to treatment. oncotarget.comoncotarget.com this compound reversed the EMT induced by radiation in vitro and in vivo, inhibiting the migration and invasion of lung cancer cells. oncotarget.comoncotarget.com This effect was linked to the blockage of the TGF-β1/Smad pathway, which is activated by radiotherapy and promotes EMT. oncotarget.comoncotarget.com

Autoimmune and Inflammatory Disease Models

This compound has demonstrated significant immunomodulatory effects in preclinical models of autoimmune and inflammatory diseases, largely attributed to its selective inhibition of T helper 17 (Th17) cell differentiation. wikipedia.orgmdpi.comjax.orgharvard.edu Th17 cells and their signature cytokine, IL-17, are key players in the pathogenesis of various autoimmune and inflammatory conditions. mdpi.comharvard.edu this compound inhibits Th17 differentiation by activating the amino acid starvation response (AAR), which involves binding to glutamyl-prolyl-tRNA synthetase (EPRS) and inhibiting prolyl-tRNA synthetase activity, mimicking reduced cellular proline availability. wikipedia.orgmdpi.comharvard.edu This activation of AAR selectively inhibits Th17 differentiation. mdpi.comharvard.edunih.gov

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS), a demyelinating disease of the central nervous system with an autoimmune component. jax.orgclinicaltrial.be this compound has shown therapeutic efficacy in EAE models.

Studies have reported that this compound halts the progression of EAE in mice. jax.orgclinicaltrial.be Unlike some other autoimmune disease therapies, this compound achieves this without broadly suppressing the immune system. jax.org this compound alters Th17 T helper cell function, contributing to the observed effects in EAE. jax.org

Systemic this compound treatment has been shown to inhibit Th17 differentiation and associated autoimmune inflammation in mice models of EAE. nih.gov It reduces both established disease progression and local Th17 cell effector function within the central nervous system. nih.govaai.orgnih.gov Mechanistically, the activation of the AAR by this compound impairs Stat3 responses downstream of cytokine receptors, leading to selective suppression of Stat3 protein levels. aai.orgnih.gov

Autoimmune Arthritis

Autoimmune arthritis, such as rheumatoid arthritis, is characterized by chronic inflammation and joint damage. Preclinical studies have investigated the effects of this compound in models of this disease.

This compound has been shown to ameliorate autoimmune arthritis in mice. nih.govxjtu.edu.cn This effect is mediated, in part, by the regulation of the balance between Th17 cells and FoxP3+ Treg cells. nih.gov this compound treatment suppressed the development of autoimmune arthritis and reciprocally regulated these cell populations. nih.gov The effects on Th17 differentiation involved increased ERK signaling and reduced expression of STAT-3 and NF-ATc1. nih.gov Furthermore, this compound induced the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which led to reduced production of Th17 cells. nih.gov

In a murine autoimmune arthritis model, this compound lowered the number of Th17 cells and blocked the formation and activity of osteoclasts, cells responsible for bone resorption. harvard.edu Induction of MMP-13, an enzyme that degrades articular cartilage in rheumatoid arthritis, by TNF-α was mitigated during this compound treatment in fibroblast-like synoviocytes. harvard.edu this compound also prevented the formation and activity of osteoclasts by suppressing transcription factors like activator protein 1 and NF-ATc1. nih.gov

Vulvovaginal Candidiasis

Vulvovaginal Candidiasis (VVC) is a common fungal infection. While often associated with inflammation, the role of the immune response in VVC pathogenesis is complex. Preclinical studies exploring this compound in VVC models have yielded nuanced results.

In an animal model of vulvovaginal candidiasis, inhibition of Th17 differentiation by this compound led to significant inhibition of IL-17 production. mdpi.com However, other studies have reported that administration of this compound, as a pharmacologic inhibitor of IL-17 T-helper cell development, resulted in elevated vaginal fungal burdens during murine infection, suggesting that this compound-mediated Th17 inhibition might compromise a protective role in this context. nih.govnih.govresearchgate.net

Table 2: Effect of this compound in Autoimmune and Inflammatory Models

| Disease Model | Key Finding | Source |

| Experimental Autoimmune Encephalomyelitis (EAE) | Halts disease progression, inhibits Th17 differentiation, reduces inflammation in CNS, impairs Stat3 responses | jax.orgnih.govclinicaltrial.beaai.orgnih.gov |

| Autoimmune Arthritis | Ameliorates arthritis, regulates Th17/Treg balance, inhibits osteoclastogenesis, mitigates MMP-13 induction | harvard.edunih.govxjtu.edu.cn |

| Vulvovaginal Candidiasis | Inhibits IL-17 production; some studies show elevated fungal burden with Th17 inhibition | mdpi.comnih.govnih.govresearchgate.net |

Compound Information

| Compound Name | PubChem CID |

| This compound | 456390 nih.govnih.gov or 62894 guidetomalariapharmacology.org |

| Febrifugine | 10210 [PubChem] |

| TGF-β | - |

| Smad3 | - |

| RANKL | - |

| IL-11 | - |

| IL-17 | - |

| IL-22 | - |

| IL-23 | - |

| Stat3 | - |

| ERK | - |

| NF-ATc1 | - |

| IDO | - |

| MMP-13 | - |

| MMP2 | - |

| α-SMA | - |

| FSP-1 | - |

| PDGFRβ | - |

| RORγt | - |

| FoxP3 | - |

| TNF-α | - |